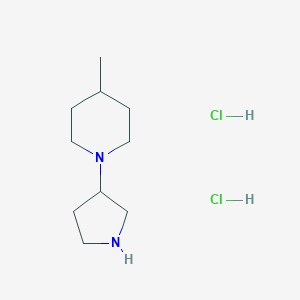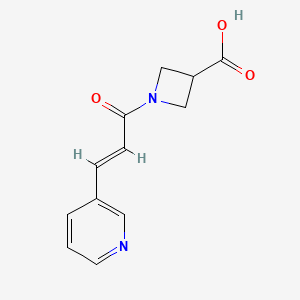
(E)-1-(3-(pyridin-3-yl)acryloyl)azetidine-3-carboxylic acid
説明
(E)-1-(3-(pyridin-3-yl)acryloyl)azetidine-3-carboxylic acid, or (E)-3-pyridinylacryloylazetidine-3-carboxylic acid, is a novel carboxylic acid that has recently been studied for its potential applications in various scientific fields. This carboxylic acid is a member of the azetidine-3-carboxylic acid family and is composed of a pyridine ring and an acryloyl group attached to an azetidine ring. The unique structure of (E)-3-pyridinylacryloylazetidine-3-carboxylic acid makes it an attractive target for further research and development.
科学的研究の応用
Cinnamic Acid Derivatives in Anticancer Research
Cinnamic acid and its derivatives have been extensively studied for their medicinal properties, including anticancer potentials. The 3-phenyl acrylic acid functionality, characteristic of cinnamic acids, facilitates various chemical reactions, making these compounds significant in medicinal research. Particularly, their role as synthetic antitumor agents has received considerable attention. The research underscores the anticancer efficacy of various cinnamoyl derivatives, highlighting their underutilized potential in cancer treatment despite a rich medicinal tradition dating back to the early 20th century (De, Baltas, & Bedos-Belval, 2011).
Influence of Metals on Biologically Important Ligands
The interaction between metals and biologically important molecules, such as benzoic, 2-hydroxybenzoic, and 3-pyridine carboxylic acids, has been a subject of intense study. These interactions are crucial for understanding the nature of compounds' interactions with biological targets. The research has provided insights into how metals influence the electronic system of ligands, potentially affecting their stability, reactivity, and affinity towards enzymes (Lewandowski, Kalinowska, & Lewandowska, 2005).
Carboxylic Acids in Biomedical Applications
Carboxylic acids, due to their functional groups, play a significant role in biomedical research. For instance, acrylic acid plasma polymerization is explored for its applications in regenerative medicine and tissue engineering. The non-invasive and solvent-free nature of non-thermal plasma offers a way to modify polymeric surfaces for improved biocompatibility. This approach is vital for creating thin films with specific surface chemistries, such as carboxylic acid groups, which stimulate cell adhesion and proliferation (Bitar, Cools, De Geyter, & Morent, 2018).
特性
IUPAC Name |
1-[(E)-3-pyridin-3-ylprop-2-enoyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-11(14-7-10(8-14)12(16)17)4-3-9-2-1-5-13-6-9/h1-6,10H,7-8H2,(H,16,17)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUMYIPMEUFZTQ-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CN=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CN=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-(pyridin-3-yl)acryloyl)azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Chloro-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one](/img/structure/B1487776.png)

![4-(chloromethyl)-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole](/img/structure/B1487779.png)
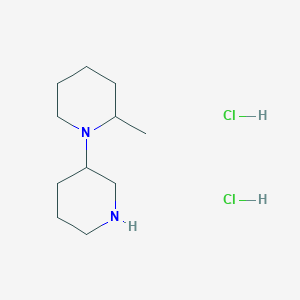
![4-[2-(3-Hydroxypyrrolidin-1-yl)acetyl]benzonitrile](/img/structure/B1487783.png)
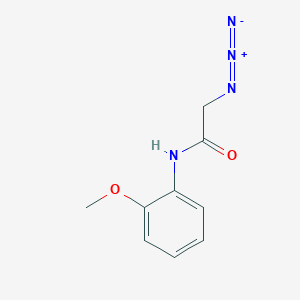
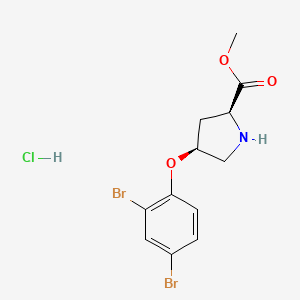
![4-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1487787.png)
![3H-Pyrazolo[3,4-C]pyridine](/img/structure/B1487788.png)
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1487791.png)
![Tert-butyl[(pyrrolidin-2-yl)methyl]amine](/img/structure/B1487793.png)
![1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1487795.png)
![4-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1487796.png)
